molecular formula C15H21NO4S B11826345 (R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate

(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate

Cat. No.: B11826345
M. Wt: 311.4 g/mol
InChI Key: IVVNZZRSZPAYHO-XXHDOUCISA-N
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Description

®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a phenylethanaminium group and a bicycloheptene sulfonate group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate can be achieved through a series of chemical reactions. One common method involves the enzymatic resolution of racemic mixtures using specific enzymes such as Pseudomonas fluorescens lipase . This process allows for the separation of enantiomers with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of biocatalysts in these processes is particularly advantageous due to their specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate for studying enzyme specificity and activity.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is unique due to its combination of a phenylethanaminium group and a bicycloheptene sulfonate group. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

(1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate;[(1R)-1-phenylethyl]azanium

InChI

InChI=1S/C8H11N.C7H10O4S/c1-7(9)8-5-3-2-4-6-8;8-7(12(9,10)11)4-5-2-1-3-6(5)7/h2-7H,9H2,1H3;1-2,5-6,8H,3-4H2,(H,9,10,11)/t7-;5-,6-,7-/m11/s1

InChI Key

IVVNZZRSZPAYHO-XXHDOUCISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH3+].C1C=C[C@H]2[C@@H]1[C@](C2)(O)S(=O)(=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)[NH3+].C1C=CC2C1C(C2)(O)S(=O)(=O)[O-]

Origin of Product

United States

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